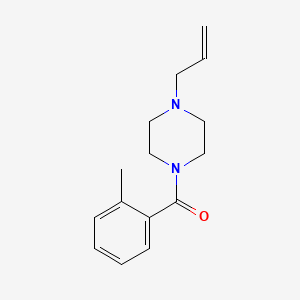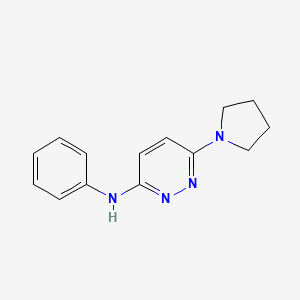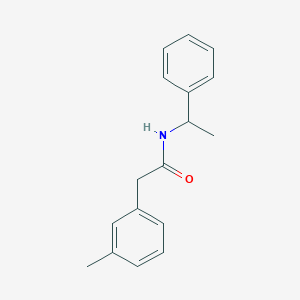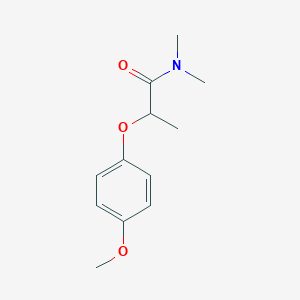![molecular formula C26H27NO6 B5310846 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5310846.png)
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the formation of a complex with the target biomolecule. This complex results in a change in the fluorescence properties of the compound, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
Studies have shown that 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate exhibits minimal toxicity and does not have any significant physiological effects. This makes it an ideal candidate for various lab experiments and applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is its excellent fluorescence properties, which make it an ideal candidate for the detection of various biomolecules. However, one of the limitations of this compound is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One of the primary areas of research is the development of new and improved synthesis methods that can reduce the cost of production. Additionally, research is also being conducted to explore the potential applications of this compound in various fields such as drug discovery, bioimaging, and diagnostics. Finally, there is a need for further studies to explore the mechanism of action and biochemical and physiological effects of this compound to fully understand its potential applications.
Conclusion:
In conclusion, 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has significant potential in various fields. Its excellent fluorescence properties make it an ideal candidate for the detection of various biomolecules, and its minimal toxicity makes it suitable for various lab experiments. However, further research is required to explore its mechanism of action, biochemical and physiological effects, and potential applications fully.
Méthodes De Synthèse
The synthesis of 2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 2-furylmethyl alcohol with 4-butoxybenzoyl chloride and 4-methoxyphenylacetic acid in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of biological molecules. This compound exhibits excellent fluorescence properties and can be used to detect various biomolecules such as proteins, nucleic acids, and carbohydrates.
Propriétés
IUPAC Name |
furan-2-ylmethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-3-4-15-31-22-13-9-20(10-14-22)25(28)27-24(17-19-7-11-21(30-2)12-8-19)26(29)33-18-23-6-5-16-32-23/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,27,28)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMUTGXDYHSTBB-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)


![3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5310779.png)

![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)


![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)